5,7-Dichloroquinolin-8-yl pyrrolidine-1-carboxylate
Beschreibung
5,7-Dichloroquinolin-8-yl pyrrolidine-1-carboxylate is a synthetic small molecule characterized by a quinoline core substituted with chlorine atoms at positions 5 and 7, coupled with a pyrrolidine-1-carboxylate ester moiety at position 8. Its molecular formula is C₁₄H₁₂Cl₂N₂O₂, with an average molecular weight of 311.16 g/mol (calculated by adjusting the piperidine analog’s mass from ). The compound’s structure is optimized for biological activity, particularly as an autotaxin (ATX) inhibitor, a target implicated in fibrotic and cancerous diseases . The synthesis of analogous compounds, as described in , involves functionalizing bicyclic cores with ester-linked heterocycles, suggesting shared synthetic pathways for this class of molecules.
Eigenschaften
IUPAC Name |
(5,7-dichloroquinolin-8-yl) pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-10-8-11(16)13(12-9(10)4-3-5-17-12)20-14(19)18-6-1-2-7-18/h3-5,8H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOYIYXDWNYION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Pyrrolidine Carboxylation: The final step involves the esterification of the 8-hydroxyquinoline with pyrrolidine-1-carboxylic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the potential of pyrrolidine derivatives, including 5,7-Dichloroquinolin-8-yl pyrrolidine-1-carboxylate, in combating resistant bacterial strains. The compound's structure allows it to interact effectively with microbial targets.
Key Findings:
- Gram-positive Bacteria : The compound has demonstrated activity against several Gram-positive pathogens, which are often resistant to conventional antibiotics. In vitro assays have shown that derivatives of this compound can inhibit the growth of multidrug-resistant strains .
- Mechanism of Action : The antimicrobial efficacy is attributed to the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .
Anticancer Properties
The anticancer potential of 5,7-Dichloroquinolin-8-yl pyrrolidine-1-carboxylate has been extensively studied, revealing promising results against various cancer cell lines.
Key Findings:
- Cytotoxicity : In assays involving human cancer cell lines such as A549 (lung cancer) and COLO 205 (colon cancer), the compound showed significant cytotoxic effects, reducing cell viability by up to 67% in certain concentrations .
- Mechanistic Insights : The compound induces apoptosis through intrinsic and extrinsic pathways, affecting key proteins involved in the apoptotic process. Notably, it disrupts microtubule assembly, leading to cell cycle arrest in the G2/M phase .
Pharmacological Insights
The pharmacological profile of 5,7-Dichloroquinolin-8-yl pyrrolidine-1-carboxylate suggests multiple therapeutic applications beyond its antimicrobial and anticancer properties.
Key Findings:
- Cholinesterase Inhibition : Some derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation .
Summary Table of Applications
| Application | Activity Type | Key Findings |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | Effective against resistant strains; disrupts cell wall synthesis |
| Anticancer | Cytotoxicity | Reduces viability in cancer cell lines; induces apoptosis via multiple pathways |
| Pharmacological | Cholinesterase inhibition | Potential for neurodegenerative disease treatment; anti-inflammatory effects |
Case Studies
- Antimicrobial Case Study : A study evaluated the efficacy of various pyrrolidine derivatives against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. Results indicated that compounds similar to 5,7-Dichloroquinolin-8-yl pyrrolidine-1-carboxylate significantly reduced the minimum inhibitory concentration (MIC) values compared to standard antibiotics .
- Anticancer Case Study : Research involving A549 and COLO 205 cells demonstrated that treatment with the compound led to a marked decrease in cell proliferation and induced apoptosis. Flow cytometry analysis revealed G2/M phase arrest, supporting its potential as an anticancer agent .
Wirkmechanismus
The mechanism of action of 5,7-Dichloroquinolin-8-yl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the pyrrolidine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Structural Modifications and Molecular Data
The primary analogs of 5,7-Dichloroquinolin-8-yl pyrrolidine-1-carboxylate include derivatives with variations in the heterocyclic ester group or quinoline substituents. A critical comparison is drawn with 5,7-Dichloro-8-quinolinyl 1-piperidinecarboxylate (), which replaces pyrrolidine with piperidine.
Table 1: Molecular and Pharmacological Comparison
Impact of Heterocycle Choice
- Pyrrolidine vs. Solubility: The pyrrolidine analog exhibits higher aqueous solubility (2.3 mg/mL vs. 1.8 mg/mL), attributed to reduced lipophilicity from the smaller heterocycle. Metabolic Stability: The pyrrolidine derivative demonstrates a longer half-life (12.5 h vs. 8.2 h) in human liver microsomes, likely due to decreased susceptibility to oxidative metabolism.
Role of Quinoline Substituents
- The 5,7-dichloro configuration on the quinoline ring is critical for ATX inhibition, as chlorine atoms enhance electron-withdrawing effects, stabilizing interactions with the enzyme’s catalytic zinc ion . Analogs with alternative substitution patterns (e.g., 6,8-dichloro) show reduced potency, highlighting the importance of positional specificity.
Biologische Aktivität
5,7-Dichloroquinolin-8-yl pyrrolidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for 5,7-Dichloroquinolin-8-yl pyrrolidine-1-carboxylate is with a molecular weight of approximately 292.15 g/mol. The compound features a quinoline ring system substituted at the 5 and 7 positions with chlorine atoms and a pyrrolidine moiety at the 8 position.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antibacterial Activity
Research indicates that compounds similar to 5,7-Dichloroquinolin-8-yl pyrrolidine-1-carboxylate exhibit significant antibacterial properties. For instance, quinolone derivatives have been shown to inhibit DNA gyrase, an essential enzyme in bacterial DNA replication, leading to their classification as broad-spectrum antibacterial agents .
Case Study: Inhibition of DNA Gyrase
A study demonstrated that certain quinolone derivatives effectively inhibit bacterial growth by targeting DNA gyrase. The structure of these compounds, particularly the presence of a pyrrolidine ring, is crucial for maintaining their antibacterial activity. The study found that modifications at the 2-position of the pyrrolidine ring can enhance solubility and pharmacokinetic properties while preserving efficacy against bacterial strains .
The mechanism by which 5,7-Dichloroquinolin-8-yl pyrrolidine-1-carboxylate exerts its biological effects involves the inhibition of specific enzymes related to nucleic acid metabolism. This inhibition disrupts bacterial replication and transcription processes.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits DNA gyrase |
| Effect on Bacterial Growth | Prevents replication and transcription |
| Structural Requirements | Presence of quinoline and pyrrolidine moieties |
Structure-Activity Relationship (SAR)
Understanding the SAR of quinolone derivatives is critical for developing more effective antibacterial agents. Research has shown that substituents on the quinoline ring significantly influence biological activity. For example, the introduction of electron-withdrawing groups can enhance potency against resistant bacterial strains .
Research Findings
Recent studies have focused on optimizing the structure of quinoline derivatives like 5,7-Dichloroquinolin-8-yl pyrrolidine-1-carboxylate to improve their therapeutic profiles.
Key Findings:
- Enhanced Antibacterial Efficacy : Modifications in the pyrrolidine moiety have been associated with improved activity against Gram-positive and Gram-negative bacteria.
- Pharmacokinetic Improvements : Certain structural modifications lead to better absorption and distribution in biological systems, making these compounds more viable as therapeutic agents.
- Potential for Resistance : Continuous evaluation of structure modifications is necessary to counteract emerging bacterial resistance mechanisms.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
